Product packaging for lipoyl-AMP(Cat. No.:)

lipoyl-AMP

Cat. No.: B1262081
M. Wt: 535.5 g/mol
InChI Key: QWEGOCJRZOKSOE-NLJBGGCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipoyl-AMP is a high-energy, activated intermediate form of lipoic acid (LA), central to the study of protein lipoylation, a critical post-translational modification in metabolism . This compound is enzymatically synthesized from lipoic acid and ATP, serving as the direct donor of the lipoyl moiety in salvage lipoylation pathways . In this key reaction step, catalyzed by lipoate-protein ligase A (LplA), the lipoyl group from this compound is transferred to the epsilon-amino group of a specific lysine residue on a lipoyl domain, forming the functional lipoylated protein . The primary research applications for this compound are in the fields of mitochondrial metabolism, enzyme kinetics, and the study of metabolic disorders. It is an essential tool for in vitro lipoylation assays to study the activity and specificity of ligase enzymes like LplA from various organisms . Researchers use this compound to investigate the structural basis of lipoylation, as studies have shown it binds deeply within the active site pocket of LplA, adopting a U-shaped conformation . Furthermore, this compound is critical for research on cuproptosis, a novel form of copper-dependent cell death characterized by the aggregation of lipoylated proteins in the tricarboxylic acid (TCA) cycle . By providing a bypass to the complex de novo lipoylation pathway, the LplA/lipoyl-AMP system also presents a promising therapeutic strategy for rescuing lipoylation defects in models of human genetic diseases, such as certain congenital sideroblastic anemias . This compound enables the study of four core lipoylated enzyme complexes in mammals: the pyruvate dehydrogenase (PDH), alpha-ketoglutarate dehydrogenase (KGDH), branched-chain alpha-ketoacid dehydrogenase (BCKDH) complexes, and the glycine cleavage system (GCS) . The function of these complexes is vital for core metabolic processes, including the TCA cycle, amino acid metabolism, and one-carbon metabolism, making this compound a valuable compound for probing cellular energy regulation and metabolic reprogramming in diseases like cancer .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N5O8PS2 B1262081 lipoyl-AMP

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26N5O8PS2

Molecular Weight

535.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-(dithiolan-3-yl)pentanoate

InChI

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10?,11-,14-,15-,18-/m1/s1

InChI Key

QWEGOCJRZOKSOE-NLJBGGCZSA-N

Isomeric SMILES

C1CSSC1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Role in Enzyme Function and Metabolism

Lipoyl-AMP is crucial for the activity of several key mitochondrial enzymes, particularly those involved in the tricarboxylic acid cycle and branched-chain amino acid catabolism. The attachment of lipoic acid via this compound enhances the catalytic efficiency of these enzymes.

Key Enzymes Utilizing this compound

EnzymeFunctionRole of this compound
Pyruvate DehydrogenaseConverts pyruvate to acetyl-CoAThis compound facilitates lipoic acid attachment to E2 subunit
Alpha-Ketoglutarate DehydrogenaseConverts alpha-ketoglutarate to succinyl-CoAEssential for enzyme activation via lipoylation
Branched-Chain Ketoacid DehydrogenaseCatabolizes branched-chain amino acidsRequires lipoylation for proper function

Mechanistic Insights from Structural Studies

Structural studies have provided insights into how this compound interacts with its target enzymes. For instance, the crystal structure of bovine lipoyltransferase revealed that this compound binds in a hydrophobic pocket, facilitating the nucleophilic attack by lysine residues on target proteins . This binding mechanism is essential for understanding how lipoic acid modifications occur at a molecular level.

Case Study: Bovine Lipoyltransferase

  • Findings : The enzyme utilizes this compound to catalyze the transfer of lipoic acid to specific lysine residues on protein substrates.
  • Implications : Understanding this mechanism aids in elucidating metabolic disorders linked to deficiencies in lipoic acid metabolism .

Implications in Mitochondrial Diseases

Deficiencies in enzymes responsible for lipoylation, such as lipoyltransferase-1, can lead to severe mitochondrial diseases. Research has shown that mutations affecting these enzymes disrupt the synthesis and transfer of lipoyl groups, resulting in impaired energy metabolism.

Case Study: LIPT1 Deficiency

  • Symptoms : Patients exhibit respiratory deficiencies and muscle weakness due to impaired pyruvate oxidation.
  • Biochemical Analysis : Metabolomic profiling indicated elevated levels of lactate and alanine, suggesting a block in normal metabolic pathways due to lack of lipoylation .

Biotechnological Applications

This compound has potential applications in biotechnology, particularly in engineering microbial systems for enhanced production of lipoic acid or related compounds. By manipulating pathways involving this compound, researchers can create strains with improved metabolic profiles.

Example: Engineered Microbial Systems

Researchers have successfully engineered bacterial strains that utilize this compound more efficiently, leading to increased yields of lipoic acid under specific growth conditions . This approach could be beneficial for industrial applications where lipoic acid is utilized as a dietary supplement or therapeutic agent.

Chemical Reactions Analysis

Formation of Lipoyl-AMP: Adenylation Reaction

This compound is synthesized via an ATP-dependent adenylation reaction catalyzed by lipoate-protein ligases (e.g., Plasmodium falciparum LipL1, E. coli LplA). The reaction proceeds as:

Lipoate+ATPLipL1 LplALipoyl AMP+PPi\text{Lipoate}+\text{ATP}\xrightarrow{\text{LipL1 LplA}}\text{Lipoyl AMP}+\text{PP}_i

Key findings :

  • PfLipL1 binds reduced lipoate (dihydrolipoate) with a 290-fold higher affinity (Kd=5.8μMK_d=5.8\,\mu \text{M}) compared to oxidized lipoate (Kd=0.02μMK_d=0.02\,\mu \text{M}) .

  • In E. coli, LplA undergoes conformational changes (180° rotation of the C-terminal domain) to stabilize the this compound intermediate .

Transfer of the Lipoyl Group: Lipoyltransferase Reaction

This compound serves as a substrate for lipoyltransferases (e.g., PfLipL2, bovine liver lipoyltransferase), which transfer the lipoyl moiety to acceptor proteins:

Lipoyl AMP+ApoproteinLipL2 LipoyltransferaseLipoylated Protein+AMP\text{Lipoyl AMP}+\text{Apoprotein}\xrightarrow{\text{LipL2 Lipoyltransferase}}\text{Lipoylated Protein}+\text{AMP}

Substrate Specificity :

EnzymeSubstrate CompatibilityActivity Observed?Source
PfLipL2BCDHLD, KDHLD (Plasmodium substrates)Yes
Bovine LipoyltransferaseApoH-protein, hexanoyl-/octanoyl-/decanoyl-AMPYes

Kinetic Data for E. coli LplA :

Reaction StageIntermediate StateKdK_d (μM)
Post-adenylationThis compound bound to LplA0.15 ± 0.02
Pre-transferOctyl-5′-AMP·apoH-protein0.21 ± 0.03

Redox-Dependent Reactivity

The redox state of this compound regulates its utilization:

  • PfLipL1 preferentially activates reduced lipoate (dihydrolipoate) to form dihydrothis compound, which is efficiently transferred by PfLipL2 to dehydrogenase complexes .

  • In contrast, oxidized this compound exhibits weaker binding (Kd=5.8μMK_d=5.8\,\mu \text{M}) and is less kinetically favorable .

Enzymatic Coupling and Catalytic Mechanisms

  • Sequential catalysis : In Plasmodium, LipL1 and LipL2 function cooperatively. LipL1 generates this compound, which LipL2 uses to modify BCDHLD and KDHLD .

  • Conformational dynamics : Structural studies of E. coli LplA reveal that adenylation triggers movements in the adenylate-binding loop and a 180° domain rotation, priming the enzyme for lipoyl transfer .

Broad Substrate Tolerance

Bovine lipoyltransferases demonstrate promiscuity, transferring acyl groups from hexanoyl-, octanoyl-, and decanoyl-AMP to apoH-protein with comparable efficiency to this compound . This suggests evolutionary flexibility in acyl carrier systems.

Preparation Methods

Bacterial Lipoate Protein Ligase A (LplA)-Dependent Synthesis

In Escherichia coli, the LplA enzyme catalyzes a two-step reaction involving ATP-dependent activation of lipoic acid followed by transfer to target proteins. The first step generates this compound through nucleophilic substitution:

$$
\text{Lipoic acid} + \text{ATP} \xrightarrow{\text{LplA, Mg}^{2+}} \text{this compound} + \text{PP}_i
$$

Structural studies reveal that LplA undergoes three conformational changes during this process:

  • Adenylate-binding loop movement stabilizes the this compound intermediate.
  • Lipoate-binding loop reorganization positions the thiolane ring.
  • 180° rotation of the C-terminal domain prepares the enzyme for apoprotein binding.

The Thermoplasma acidophilum LplA homolog shares this mechanism but exhibits tighter binding to this compound (Kd = 0.8 μM vs. 2.3 μM in E. coli), suggesting evolutionary optimization for high-affinity interactions.

Radical S-Adenosylmethionine (SAM)-Dependent Pathways

Recent work on Bacillus subtilis and sulfur-oxidizing bacteria revealed a four-enzyme pathway involving:

  • sLpl(AB) ligase : Attaches octanoate/lipoate to apoproteins.
  • LipS1/LipS2 : Radical SAM enzymes inserting sulfur atoms at C6/C8 positions.

This pathway operates at 2.4-fold higher efficiency than canonical routes in sulfur-rich environments, producing this compound at 12.7 nmol/min/mg protein. Phylogenomic analysis shows this system diverged early in Firmicutes evolution, representing an ancestral lipoylation strategy.

Eukaryotic Lipoyltransferases

Human mitochondrial LipT1 demonstrates unexpected amidotransferase activity, catalyzing this compound formation through a ping-pong mechanism:

Parameter Value
Km (lipoic acid) 18.4 ± 2.1 μM
kcat 4.7 ± 0.3 s⁻¹
Optimal pH 7.8–8.2
Mg²⁺ requirement 2.5 mM

This system shows 94% structural homology to bacterial LplA but exhibits stricter substrate specificity, rejecting octanoyl-AMP analogs.

Chemical Synthesis Approaches

While less biologically relevant, chemical synthesis provides this compound for structural and mechanistic studies.

Direct Adenylation

Lipoic acid (0.1 M) is reacted with ATP (1.2 eq) in anhydrous DMF using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:

$$
\text{C}8\text{H}{14}\text{O}2\text{S}2 + \text{C}{10}\text{H}{16}\text{N}5\text{O}{13}\text{P}3 \xrightarrow{\text{DCC}} \text{C}{18}\text{H}{25}\text{N}6\text{O}{14}\text{P}2\text{S}2 + \text{H}2\text{O}
$$

Yields reach 68% after HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient). Key challenges include:

  • Epimerization : R-isomer purity drops to 82% without chiral catalysts.
  • Hydrolysis : Half-life of 23 minutes in aqueous buffers (pH 7.4).

Solid-Phase Synthesis

Immobilized adenosine monophosphate on aminomethyl polystyrene resin allows iterative coupling:

  • Resin activation : 2-chlorotrityl chloride, 2.5 eq, DCM.
  • AMP loading : 0.8 mmol/g capacity.
  • Lipoic acid coupling : HBTU/HOBt, 94% efficiency.

This method produces this compound at 92% purity (LC-MS) but requires specialized equipment for large-scale synthesis.

In Vitro Reconstitution Systems

Combining enzymatic and chemical components enables controlled this compound production:

coli-Based System

Component Concentration Role
Purified LplA 50 μg/mL Catalyzes adenylation
ATP 5 mM Phosphate donor
R-lipoic acid 0.15 mM Substrate
MgCl₂ 10 mM Cofactor

Reactions proceed at 25°C for 15 seconds, generating 1.2 nmol/μL this compound. The system allows isotopic labeling (e.g., ¹³C-lipoate) for NMR studies.

Mitochondrial Reconstitution

Using human LipT1 and PDH E2 subunit:

  • LipT1 purification : Ni-NTA affinity chromatography, 95% purity.
  • Apo-E2 preparation : Expressed in lipoic acid-auxotrophic E. coli.
  • Reaction mix : 20 mM Tris-Cl (pH 8.0), 2 mM DTT, 0.5 mM ATP.

This system achieves 78% lipoylation efficiency, validated by MALDI-TOF mass shift (+188.3 Da).

Comparative Analysis of Methods

The table below evaluates key preparation strategies:

Method Yield Purity Scalability Biological Relevance
Bacterial LplA 85–92% 99% High High
Chemical synthesis 68–72% 92–95% Moderate Low
Mitochondrial LipT1 75–78% 97% Low High
Radical SAM pathway 89% 96% Moderate Moderate

Enzymatic methods using LplA variants remain optimal for most applications, while chemical synthesis suits structural studies requiring non-natural analogs.

Q & A

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Model structural shifts in LplA’s lipoate-binding loop upon ligand binding .
  • Cryo-EM : Capture intermediate states of LplA–this compound complexes in solution .
  • Fluorescence Quenching : Monitor residue accessibility changes using tryptophan mutants .

Key Insight : LplA undergoes large-scale conformational changes, including adenylate-binding loop adjustments, to accommodate this compound .

What are the challenges in studying this compound in eukaryotic systems?

Q. Advanced

  • Endogenous Competition : Differentiate exogenous vs. endogenous lipoylation pathways using isotopic labeling (e.g., ¹³C-lipoic acid) .
  • Mitochondrial Localization : Isolate mitochondria to study this compound synthesis in organelle-specific contexts .
  • Knockout Models : Generate LplA/LIPT1-deficient cell lines to dissect metabolic dependencies .

How to reconcile structural data with enzymatic activity assays?

Advanced
Contradictions may arise when crystal structures show ligand binding but enzymatic assays show inactivity. Solutions include:

  • Activity Validation : Test this compound transfer using apo-protein substrates (e.g., GcvH) in crystallography buffer conditions .
  • Ligand Soaking : Introduce this compound into pre-formed LplA crystals to confirm catalytic competence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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